molecular formula C6H10O3 B103107 trans-2-Vinyl-1,3-dioxan-5-ol CAS No. 16081-28-0

trans-2-Vinyl-1,3-dioxan-5-ol

Cat. No.: B103107
CAS No.: 16081-28-0
M. Wt: 130.14 g/mol
InChI Key: RCORSHSFJCXHTF-UHFFFAOYSA-N
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Description

trans-2-Vinyl-1,3-dioxan-5-ol is a six-membered 1,3-dioxane derivative featuring a hydroxyl group at the 5-position and a vinyl substituent at the 2-position. This compound is industrially relevant, as evidenced by its commercial production by BuGuCh & Partners, a multinational chemical supplier specializing in intermediates and specialty chemicals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16081-28-0

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2-ethenyl-1,3-dioxan-5-ol

InChI

InChI=1S/C6H10O3/c1-2-6-8-3-5(7)4-9-6/h2,5-7H,1,3-4H2

InChI Key

RCORSHSFJCXHTF-UHFFFAOYSA-N

SMILES

C=CC1OCC(CO1)O

Canonical SMILES

C=CC1OCC(CO1)O

Other CAS No.

16081-29-1
16081-28-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 1,3-dioxan-5-ol core but differ in substituents and applications:

Compound Name Substituent at 2-Position Key Features Source/Application Context
trans-2-Vinyl-1,3-dioxan-5-ol Vinyl (-CH₂CH₂) Industrial intermediate; potential use in high-value chemicals . Commercial synthesis (BuGuCh & Partners)
2-(5-(Hydroxymethyl)furan-2-yl)-1,3-dioxan-5-ol (FFDO) Furyl-hydroxymethyl group Derived from HMF (5-hydroxymethylfurfural) and glycerol; biomass valorization . Renewable chemistry applications
2-[(E)-2-Phenylethenyl]-1,3-dioxan-5-ol Styryl (C₆H₅-CH=CH) Natural metabolite found in herbs and spices; phenyl group enhances aromaticity . Plant-derived metabolites
Key Observations:
  • Substituent Impact : The vinyl group in this compound offers reactivity for polymerization or functionalization, whereas the furyl group in FFDO links it to biomass-derived platforms. The styryl group in the phenyl variant may confer biological activity or UV stability .
  • Synthesis Context: FFDO is synthesized via acetalization of HMF with glycerol, highlighting its role in sustainable chemistry . The phenyl-substituted analog is identified as a natural metabolite, suggesting biosynthetic pathways or extraction methods .

Physicochemical and Functional Properties (Inferred)

While explicit data (e.g., melting points, solubility) are absent in the provided evidence, structural comparisons allow inferences:

  • Polarity : The hydroxyl group in all three compounds confers hydrophilicity, but the styryl group in the phenyl variant may reduce water solubility compared to the vinyl or furyl derivatives.
  • Reactivity : The vinyl group in this compound is prone to addition reactions (e.g., polymerization), whereas the furyl group in FFDO may participate in furan-specific chemistry (e.g., Diels-Alder reactions) .

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